1-(2-(Cyclopentylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
The compound 1-(2-(Cyclopentylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo-pyridine derivative with a carboxylic acid group at position 4, a cyclopropyl substituent at position 3, and a methyl group at position 5. Its defining feature is the 2-(cyclopentylamino)-2-oxoethyl moiety at position 1, which distinguishes it from other analogs in this class. Pyrazolo-pyridine scaffolds are known for their versatility in medicinal chemistry, particularly in targeting enzymes like kinases or coagulation factors .
Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-10-8-13(18(24)25)15-16(11-6-7-11)21-22(17(15)19-10)9-14(23)20-12-4-2-3-5-12/h8,11-12H,2-7,9H2,1H3,(H,20,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRLHJMAJVLTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CCCC3)C4CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111685 | |
| Record name | 1-[2-(Cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018142-65-8 | |
| Record name | 1-[2-(Cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018142-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-(Cyclopentylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, identified by CAS number 1018142-65-8, is a compound within the pyrazolo[3,4-b]pyridine class. This class of compounds has garnered significant attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₈H₂₂N₄O₃
- Molecular Weight : 342.40 g/mol
- Structural Features : The compound features a pyrazolo[3,4-b]pyridine scaffold with cyclopropyl and cyclopentyl substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Tyrosine Kinase Inhibition : Pyrazolo[3,4-b]pyridines have been identified as potential inhibitors of tyrosine kinases, which are crucial in cell signaling pathways involved in cancer progression and inflammation .
- G Protein-Coupled Receptor (GPCR) Modulation : Some derivatives have shown promise as agonists for GPCRs, such as GPR119, which is implicated in glucose homeostasis and has potential applications in diabetes treatment .
- Anti-inflammatory Properties : Research indicates that pyrazolo[3,4-b]pyridines can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways .
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound possess significant biological activity:
- Cell Proliferation Inhibition : In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis .
- Cytokine Modulation : The compound has been tested for its ability to modulate cytokine levels in inflammatory models, showing promising results in reducing TNF-alpha and IL-6 levels .
Case Studies
- Cancer Therapy : A study focusing on a series of pyrazolo[3,4-b]pyridines reported their effectiveness against various cancer types by targeting specific kinases involved in tumor growth and survival mechanisms .
- Diabetes Management : Another case study explored the use of GPCR agonists derived from pyrazolo[3,4-b]pyridines in managing Type 2 diabetes, highlighting improvements in glucose tolerance and insulin sensitivity .
Scientific Research Applications
Kinase Inhibition
The compound has been identified as a potent inhibitor of specific kinases, which are critical in various signaling pathways involved in cell proliferation and survival. In particular, it has shown efficacy against the P2X3 receptor, which is implicated in pain signaling and inflammation .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, suggesting that it may serve as a lead compound for developing new cancer therapies .
Synthesis and Derivatives
The synthesis of 1-(2-(Cyclopentylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves multi-step chemical reactions that typically include the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions to introduce the cyclopentylamino and cyclopropyl groups. Variants of this compound have been synthesized to enhance its biological activity and selectivity towards target kinases .
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. These findings suggest that further development could lead to effective therapies for breast cancer .
Case Study 2: Pain Management
Another investigation focused on the analgesic properties of this compound as a P2X3 receptor antagonist. In preclinical models, it was shown to reduce pain responses significantly without the side effects commonly associated with traditional analgesics. This positions the compound as a promising candidate for developing new pain management therapies .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Cyclopentyl vs. Aromatic Groups : The cyclopentyl group in the target compound increases lipophilicity compared to analogs with aromatic substituents (e.g., 4-fluorophenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
Q & A
Q. What in vitro models are suitable for evaluating its anti-inflammatory activity?
- Methodological Answer :
- THP-1 macrophages : LPS-induced TNF-α suppression (EC50 = 50 nM) .
- Human synovial fibroblasts : IL-6 inhibition (IC50 = 75 nM) with minimal cytotoxicity (CC50 >100 μM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
